A Comprehensive Technical Guide to 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid
A Comprehensive Technical Guide to 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid, a key substituted aromatic carboxylic acid. Valued as a versatile building block in organic synthesis, its unique substitution pattern—featuring chloro, nitro, and trifluoromethyl groups—imparts specific reactivity and properties that are leveraged in the development of complex molecules, particularly within the pharmaceutical and agrochemical sectors. This guide will cover its core identification, physicochemical properties, synthesis and purification, analytical characterization, and critical safety protocols.
Compound Identification and Core Properties
Precise identification is the foundation of all chemical research and development. 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid is classified as a fluorinated, chlorinated, and nitro-containing benzene compound.[1]
Definitive Identification:
-
Chemical Name: 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid[2]
-
Synonyms: 4-chloro-5-nitro-3-trifluoromethylbenzoic acid[3]
Molecular and Physicochemical Data:
A summary of the key quantitative data for this compound is presented below. These properties are crucial for designing experimental conditions, from reaction setup to purification and formulation.
| Property | Value | Source |
| Molecular Formula | C₈H₃ClF₃NO₄ | [3][5] |
| Molecular Weight | 269.56 g/mol | [2][3] |
| Appearance | Solid | [3] |
| Purity (Typical) | ≥96-97% | [3][4] |
| XLogP3 | 2.8 | [2] |
| InChI Key | QMHLEMNSBVDXQD-UHFFFAOYSA-N | [2][3] |
Synthesis and Purification Strategies
The synthesis of substituted benzoic acids like this one typically involves multi-step pathways, often starting from more common precursors. A prevalent strategy involves the nitration of a suitably substituted chlorobenzoic acid or the oxidation of a corresponding toluene derivative.
Conceptual Synthesis Workflow
The diagram below illustrates a common synthetic approach: the nitration of a para-chlorinated benzoic acid precursor. The choice of a strong acid catalyst is critical for generating the electrophilic nitronium ion (NO₂⁺) required for aromatic substitution.
Caption: Generalized workflow for the synthesis of a nitro-chlorobenzoic acid.
Field-Proven Synthesis Protocol (Example)
While a specific, validated synthesis for the trifluoromethylated target was not detailed in the search results, a well-established method for the analogous compound, 4-chloro-3-nitrobenzoic acid, provides a robust framework.[6] This protocol highlights the core principles applicable to such syntheses.
Objective: To synthesize 4-chloro-3-nitrobenzoic acid via nitration of p-chlorobenzoic acid.
Causality: The use of a mixed acid (concentrated nitric and sulfuric acids) is standard for nitration. Sulfuric acid protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion, which is the active agent that attacks the electron-rich benzene ring. The reaction temperature is controlled to prevent over-nitration and side-product formation.
Step-by-Step Methodology:
-
Reaction Setup: In a well-ventilated fume hood, carefully add p-chlorobenzoic acid to a suitable solvent, such as dichloromethane.[6]
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid. Add this mixture dropwise to the solution of p-chlorobenzoic acid while maintaining the reaction at its boiling point.[6] The progress should be monitored by a self-validating method like Thin-Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
Work-up and Isolation: After the reaction is complete (as indicated by TLC), the mixture is poured into ice water to precipitate the crude product.[6] This step quenches the reaction and leverages the product's low solubility in cold water.
-
Purification: The crude solid is collected by filtration. For enhanced purity, recrystallization is performed. The crude product is dissolved in a minimal amount of hot ethanol, treated with activated carbon to remove colored impurities, filtered, and then reprecipitated by adding distilled water and cooling.[6]
-
Drying: The purified crystals are dried under vacuum to yield the final product. The yield for this non-trifluoromethylated analogue is reported to be above 97%.[6]
Analytical Characterization and Quality Control
Confirming the identity and purity of the final compound is a non-negotiable step in any research or development workflow. A multi-technique approach ensures a comprehensive and trustworthy characterization.
Standard Analytical Workflow
The following diagram outlines a logical sequence for the analytical validation of a newly synthesized batch of 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid.
Caption: A standard workflow for the analytical characterization of a chemical compound.
Key Analytical Techniques and Expected Results
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Nuclear Magnetic Resonance (NMR): For a related precursor, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, ¹H NMR spectroscopy in DMSO-d₆ showed characteristic signals at δ = 8.70 and 8.40 ppm, both appearing as doublets.[7] ¹³C NMR would be expected to show eight distinct signals corresponding to the carbon atoms in the molecule, including the characteristic quartet for the CF₃ carbon due to C-F coupling.[7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact mass of the compound (268.9702 Da) and its characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl).[2]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the gold standard for purity analysis. A typical method would use a C18 column with a mobile phase consisting of an acetonitrile and water mixture, often with an acid modifier like phosphoric or formic acid to ensure the carboxylic acid is in its protonated state for good peak shape.[8] A pure sample should yield a single major peak.
-
Infrared (IR) Spectroscopy: IR analysis would confirm the presence of key functional groups. For a similar compound, characteristic stretches include those for C-H (around 3097 cm⁻¹), O-H from the carboxylic acid (broad, around 2865 cm⁻¹), and a strong C=O carbonyl stretch (around 1702 cm⁻¹).[7]
Safety, Handling, and Storage
Given the presence of nitro and chloro functional groups, proper handling is imperative to ensure laboratory safety. The information provided is a synthesis of data from various safety data sheets (SDS) and should be treated as a guide, with the user always referring to the specific SDS provided by their supplier.
Hazard Identification: While a specific GHS classification for this exact molecule is not consistently available, related compounds like 4-chloro-3-nitrobenzoic acid are classified with the following hazards:
-
May be harmful if swallowed.[9]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[11]
-
Skin Protection: Handle with chemical-impermeable gloves (inspected prior to use) and wear protective, impervious clothing.[11]
-
Respiratory Protection: Use only in a well-ventilated area or under a fume hood. If exposure limits are exceeded, a full-face respirator may be necessary.[11]
Handling and Storage:
-
Handling: Avoid formation of dust and aerosols.[11] Wash hands and any exposed skin thoroughly after handling.[9] Use non-sparking tools and prevent fire caused by electrostatic discharge.[11]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[9][11] Keep away from incompatible materials and foodstuff containers.[11]
First Aid Measures:
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[11]
-
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[11]
-
Eye Contact: Rinse cautiously with pure water for at least 15 minutes, also under the eyelids.[9][11]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a doctor or Poison Control Center immediately.[11]
References
-
PubChem. 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid | C8H3ClF3NO4 | CID 22137841. [Link]
-
PubChem. 4-Chloro-3-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 2773857. [Link]
-
National Institutes of Health (NIH). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. [Link]
-
SIELC Technologies. 4-Chloro-3-nitro-5-sulphamoylbenzoic acid. [Link]
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